molecular formula C33H49N5O9S2 B15042929 9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-decylamide

9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-decylamide

Cat. No.: B15042929
M. Wt: 723.9 g/mol
InChI Key: MDPVCWFODXKZHN-UHFFFAOYSA-N
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Description

9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-decylamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-decylamide involves several steps, starting from the appropriate fluorene derivative. The key steps typically include nitration, sulfonation, and subsequent functional group modifications to introduce the hydroxyimino and bis-decylamide groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-decylamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid bis-decylamide involves its interaction with molecular targets through its functional groups. The hydroxyimino group can form hydrogen bonds, the nitro groups can participate in redox reactions, and the disulfonic acid groups can enhance solubility and reactivity. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C33H49N5O9S2

Molecular Weight

723.9 g/mol

IUPAC Name

2-N,7-N-didecyl-9-hydroxyimino-4,5-dinitrofluorene-2,7-disulfonamide

InChI

InChI=1S/C33H49N5O9S2/c1-3-5-7-9-11-13-15-17-19-34-48(44,45)25-21-27-31(29(23-25)37(40)41)32-28(33(27)36-39)22-26(24-30(32)38(42)43)49(46,47)35-20-18-16-14-12-10-8-6-4-2/h21-24,34-35,39H,3-20H2,1-2H3

InChI Key

MDPVCWFODXKZHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNS(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=NO)C=C(C=C3[N+](=O)[O-])S(=O)(=O)NCCCCCCCCCC

Origin of Product

United States

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